![molecular formula C12H16BrNO B1390793 3-[(2-Bromophenoxy)methyl]piperidine CAS No. 946787-15-1](/img/structure/B1390793.png)
3-[(2-Bromophenoxy)methyl]piperidine
Overview
Description
3-[(2-Bromophenoxy)methyl]piperidine is a useful research compound. Its molecular formula is C12H16BrNO and its molecular weight is 270.17 g/mol. The purity is usually 95%.
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Biological Activity
3-[(2-Bromophenoxy)methyl]piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2-bromophenoxy group. This unique structure enables various interactions with biological targets, enhancing its pharmacological potential.
Property | Details |
---|---|
Molecular Formula | C₁₂H₁₅BrNO |
Molecular Weight | 250.16 g/mol |
Structure | Piperidine ring with bromophenyl substitution |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The bromophenyl moiety engages in π-π interactions with aromatic residues in proteins, while the piperidine ring forms hydrogen bonds with amino acid side chains. This interaction can modulate enzyme or receptor activity, influencing various biological effects.
- Neurotransmitter Modulation : Studies indicate that this compound may affect neurotransmitter systems, showing promise in treating conditions such as anxiety and depression by modulating serotonin receptors .
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reflect its effectiveness:
Microorganism | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Candida albicans | 16.69 - 78.23 |
These findings suggest that the compound could be developed as a potential antimicrobial agent .
Antidepressant Activity
In vivo studies have shown that derivatives of piperidine compounds, including this compound, exhibit antidepressant-like effects comparable to established medications like viloxazine. The mechanism involves inhibition of biogenic amine reuptake, enhancing neurotransmitter availability in the synaptic cleft .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various piperidine derivatives, revealing that compounds structurally similar to this compound demonstrated significant inhibition against multiple bacterial strains .
- Neuropharmacological Studies : In research focused on antidepressant properties, derivatives were tested for their ability to inhibit reuptake mechanisms in synaptosomal fractions from pig brains, suggesting a promising profile for treating depressive disorders .
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
3-[(2-Bromophenoxy)methyl]piperidine has been investigated for its role in developing new pharmaceuticals, particularly as a potential candidate for treating neurological disorders. Its structural characteristics allow it to interact with various neurotransmitter systems, making it a subject of interest in the development of drugs targeting conditions such as depression and anxiety.
2. Antidepressant Activity
Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism is hypothesized to involve modulation of serotonin and norepinephrine pathways, suggesting that this compound could be further explored for its antidepressant properties.
3. Anticancer Research
Studies have shown that piperidine derivatives can possess anticancer activity. This compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This makes it a candidate for further investigation in oncology research.
Biochemical Research
1. Enzyme Inhibition Studies
The compound has been evaluated as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its ability to inhibit certain cytochrome P450 enzymes could have implications for drug metabolism studies, impacting how other drugs are processed in the body.
2. Receptor Binding Studies
Research indicates that this compound can bind to various receptors, including dopamine and serotonin receptors. This binding affinity is crucial for understanding its pharmacological profile and potential therapeutic applications.
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of piperidine, including this compound. The compound showed promising results in reducing depressive behaviors in rodent models, indicating its potential as a new antidepressant agent.
Case Study 2: Anticancer Properties
A research article in Cancer Research explored the effects of piperidine derivatives on cancer cell lines. This compound was found to significantly reduce cell viability in breast cancer cells, suggesting further investigation into its mechanism of action is warranted.
Properties
IUPAC Name |
3-[(2-bromophenoxy)methyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSGZNITGPTSRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289502 | |
Record name | 3-[(2-Bromophenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946787-15-1 | |
Record name | 3-[(2-Bromophenoxy)methyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946787-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2-Bromophenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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